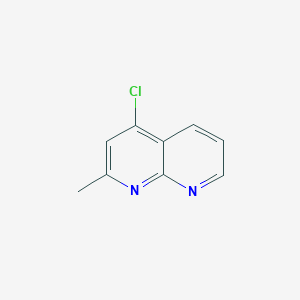
4-Cloro-2-metil-1,8-naftiridina
Descripción general
Descripción
4-Chloro-2-methyl-1,8-naphthyridine is a chemical compound with the empirical formula C9H7ClN2 . It is a derivative of naphthyridine, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-1,8-naphthyridine involves the reaction of 4-methyl-1,8-naphthyridin-2 (1H)-one with POCl3 in toluene. The mixture is refluxed at 120° C for 3 hours.Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-1,8-naphthyridine includes a naphthyridine core with a chlorine atom at the 4th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, including 4-Chloro-2-methyl-1,8-naphthyridine, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-1,8-naphthyridine is a solid compound . More detailed physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrum can be found in the literature .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antimicrobianos
4-Cloro-2-metil-1,8-naftiridina: los derivados se han explorado por su potencial como agentes antimicrobianos. El motivo estructural de la 1,8-naftiridina se sabe que exhibe un amplio espectro de actividades biológicas, incluyendo propiedades antimicrobianas . Este compuesto puede ser modificado para crear nuevos farmacóforos que se dirigen a varias cepas bacterianas, tales como bacterias Gram-positivas y Gram-negativas, mejorando la eficacia de los tratamientos antibióticos existentes .
Síntesis Orgánica: Reacciones Multicomponente
En la síntesis orgánica, This compound sirve como un bloque de construcción versátil en reacciones multicomponente (MCR). Estas reacciones son vías eficientes para generar arquitecturas moleculares complejas, que son valiosas en química medicinal y biología química . La reactividad del compuesto permite la construcción de diversos andamios de importancia medicinal.
Fotoquímica: Diodos Emisores de Luz
Las propiedades fotoquímicas de las 1,8-naftiridinas las hacen aptas para su uso en diodos emisores de luz (LED). Compuestos como This compound pueden ser incorporados en el diseño de LED para mejorar la luminancia o crear longitudes de onda de emisión específicas .
Ciencia de Materiales: Células Solares Sensibilizadas con Tinte
En el campo de la ciencia de los materiales, This compound y sus derivados pueden utilizarse como componentes en células solares sensibilizadas con tinte (DSSC). Estos compuestos pueden actuar como sensibilizadores, absorbiendo la luz solar y convirtiéndola en energía eléctrica con alta eficiencia .
Investigación Biológica: Inmunoestimulantes
Se ha informado que los compuestos 1,8-naftiridínicos sustituidos, incluyendo This compound, poseen propiedades inmunoestimulantes. Potencialmente pueden utilizarse para estimular la respuesta inmunitaria en diversas aplicaciones terapéuticas .
Química Analítica: Sensores Moleculares
La estructura única de This compound se presta al desarrollo de sensores moleculares. Estos sensores pueden detectar iones o moléculas específicas, lo que los hace útiles en la monitorización ambiental y los ensayos de diagnóstico .
Química Supramolecular: Sistemas Huésped-Huésped
En química supramolecular, This compound puede formar la base de los sistemas huésped-huésped. Estos sistemas son capaces de autoensamblarse y pueden diseñarse para crear contenedores moleculares o transportadores para la administración de fármacos .
Safety and Hazards
The safety data sheet for 4-Chloro-2-methyl-1,8-naphthyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing. It is also recommended to avoid ingestion, inhalation, and dust formation .
Propiedades
IUPAC Name |
4-chloro-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAARUOUJJHNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696413 | |
| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221272-96-3 | |
| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-chloro-2-methyl-1,8-naphthyridine in the synthesis of the metal complexes described in the research?
A1: 4-Chloro-2-methyl-1,8-naphthyridine acts as a ligand, meaning it binds to the central metal ion (rhodium or iridium in this case) to form a coordination complex []. The specific type of interaction involves the nitrogen atoms of the naphthyridine ring donating electrons to the vacant orbitals of the metal ion, creating a coordinate covalent bond. This ligand contributes to the overall structure and potentially influences the properties of the resulting metal complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



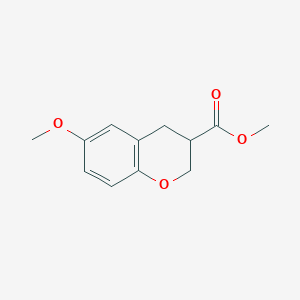

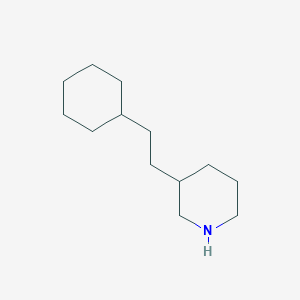
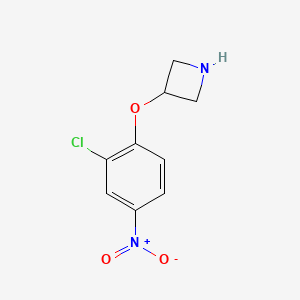

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)


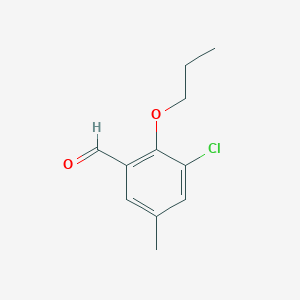
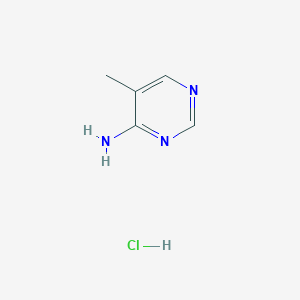
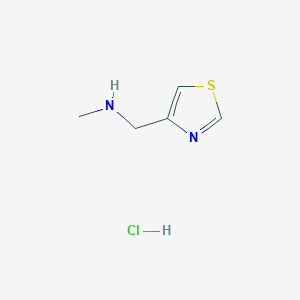
![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
